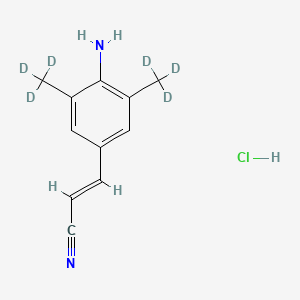

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride is a deuterated derivative of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. The deuterium atoms in the compound make it particularly useful in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, where it can serve as an internal standard or a tracer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride typically involves the deuteration of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. This process can be achieved through several methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic exchange reactions. The process is optimized to ensure high yields and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a standard in NMR spectroscopy and as a tracer in reaction mechanisms.

Biology: Employed in studies involving metabolic pathways and enzyme kinetics.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This property makes it valuable in studying reaction mechanisms and understanding the pathways involved in various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: The non-deuterated version of the compound.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A structurally similar compound with different substituents.

2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with variations in the aromatic ring.

Uniqueness

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques and research applications. The deuterium labeling allows for precise tracking and analysis in complex chemical and biological systems, making it a valuable tool in various fields of study.

Actividad Biológica

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 hydrochloride is a compound that has garnered attention due to its significant biological activity, particularly as a synthetic intermediate in the production of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. This article explores its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C11H12D6N2•HCl

- Molecular Weight : 214.72 g/mol

- Appearance : Light orange to yellow-green powder or crystal

- Purity : Minimum 96% (HPLC)

- Melting Point : 300 °C

The primary biological activity of this compound is its role as a key synthetic intermediate for rilpivirine. Rilpivirine functions by inhibiting the reverse transcriptase enzyme crucial for HIV replication. The compound's structure allows it to interact effectively with the active site of reverse transcriptase, thereby blocking viral replication.

In Vitro Studies

- Antiviral Activity : Studies have demonstrated that rilpivirine exhibits potent antiviral activity against various strains of HIV. The efficacy of this compound as a precursor has been highlighted in several research papers, indicating its importance in synthesizing effective NNRTIs.

- Pharmacokinetics : Research indicates that rilpivirine has favorable pharmacokinetic properties, including a long half-life and effective oral bioavailability. This is attributed to the structural characteristics imparted by its synthetic precursors, including this compound.

Case Studies

- Case Study 1 : A clinical trial involving rilpivirine showed a significant reduction in viral load among participants compared to those receiving placebo treatments. The trial emphasized the importance of the compound's precursor in developing effective treatments for HIV.

- Case Study 2 : Another study focused on the stability and efficacy of rilpivirine formulations demonstrated that the presence of this compound enhanced the overall therapeutic effectiveness due to improved solubility and absorption characteristics.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available anilines and acrylonitrile.

- Reaction Conditions : Various coupling reactions are employed to form the desired product, often optimized for yield and purity.

- Final Product Isolation : The final compound is purified through crystallization or chromatography techniques.

This compound not only serves as an intermediate for rilpivirine but also opens avenues for developing other pharmaceutical agents targeting similar mechanisms.

Propiedades

IUPAC Name |

(E)-3-[4-amino-3,5-bis(trideuteriomethyl)phenyl]prop-2-enenitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-8-6-10(4-3-5-12)7-9(2)11(8)13;/h3-4,6-7H,13H2,1-2H3;1H/b4-3+;/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBOHGCHPDMVOD-QHNUCIEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C=CC#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1N)C([2H])([2H])[2H])/C=C/C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.